Aminopyrimidine derivative 8
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Overview
Description
Aminopyrimidine derivative 8 is a compound that belongs to the class of aminopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminopyrimidine derivative 8 typically involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine. This reaction is carried out under solvent-free conditions at temperatures ranging from 80 to 90°C . The reaction is monitored using thin-layer chromatography (TLC) with hexane and ethyl acetate as the solvent system .
Industrial Production Methods
Industrial production methods for aminopyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Aminopyrimidine derivative 8 undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide (MnO₂), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄)
Solvents: Hexane, ethyl acetate
Catalysts: Triethylamine
Major Products Formed
The major products formed from these reactions include various substituted aminopyrimidines, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
Aminopyrimidine derivative 8 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor of β-glucuronidase, an enzyme associated with various pathological conditions.
Medicine: Investigated as a potential kinase inhibitor for the treatment of non-small cell lung cancer.
Industry: Utilized in the development of antimicrobial agents due to its broad-spectrum activity.
Mechanism of Action
The mechanism of action of aminopyrimidine derivative 8 involves its interaction with specific molecular targets, such as kinases and enzymes. For example, it inhibits the epidermal growth factor receptor (EGFR) kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling proteins . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Known for its antimicrobial properties.
4-Aminopyrimidine: Used as a precursor for the synthesis of various heterocyclic compounds.
6-Aminopyrimidine: Investigated for its potential as a kinase inhibitor.
Uniqueness
Aminopyrimidine derivative 8 stands out due to its dual activity as both a kinase inhibitor and an antimicrobial agent. This dual functionality makes it a valuable compound for the development of multifunctional therapeutic agents .
Properties
Molecular Formula |
C29H34N6O4 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
5-[2-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]pyrimidin-4-yl]-3-methoxy-2-(oxan-4-yloxy)benzonitrile |
InChI |
InChI=1S/C29H34N6O4/c1-37-27-19-21(18-22(20-30)28(27)39-25-7-16-38-17-8-25)26-6-9-31-29(33-26)32-23-2-4-24(5-3-23)35-12-10-34(11-13-35)14-15-36/h2-6,9,18-19,25,36H,7-8,10-17H2,1H3,(H,31,32,33) |
InChI Key |
XDKGLOMIIQBBCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC2CCOCC2)C#N)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)CCO |
Origin of Product |
United States |
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